DG172 dihydrochloride
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Overview
Description
DG172 (dihydrochloride) is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) with an IC50 value of 27 nM . This compound is known for its high binding affinity and potent inverse agonistic properties . It is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ .
Mechanism of Action
Target of Action
DG172 dihydrochloride is a selective antagonist of Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ), with an IC50 of 27 nM . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
This compound acts as an inverse agonist, enhancing the recruitment of transcriptional corepressors . This results in the down-regulation of the transcription of the PPARβ/δ target gene Angiopoietin-like 4 (Angptl4) in mouse myoblasts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PPARβ/δ signaling pathway. By down-regulating the transcription of Angptl4, this compound can influence lipid metabolism and inflammation . Additionally, this compound has been shown to promote the differentiation of dendritic cells from Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)-induced mouse bone marrow cells .
Pharmacokinetics
This compound is orally available . .
Result of Action
The molecular and cellular effects of this compound’s action include the down-regulation of Angptl4 gene expression and the promotion of dendritic cell differentiation . These effects can lead to changes in lipid metabolism, inflammation, and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and solubility of the compound . .
Biochemical Analysis
Biochemical Properties
DG172 dihydrochloride interacts with PPARβ/δ, a type of peroxisome proliferator-activated receptor . It acts as an antagonist, meaning it binds to the receptor and inhibits its activity . Specifically, this compound enhances the recruitment of transcriptional corepressors, leading to the down-regulation of the PPARβ/δ target gene Angptl4 in mouse myoblasts .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it promotes the differentiation of dendritic cells from GM-CSF-induced mouse bone marrow cells and reduces Ly6b+/Gr1+ granulocytic cells . It also dose-dependently promotes the proliferation of TM4 cells and reduces the expression of claudin-11 in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARβ/δ and inhibiting its activity . This leads to enhanced recruitment of transcriptional corepressors and down-regulation of the PPARβ/δ target gene Angptl4 . This mechanism of action is thought to underlie the various cellular effects observed with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
DG172 (dihydrochloride) is synthesized through a series of chemical reactions involving the formation of a bromophenyl acrylonitrile derivative . The synthetic route typically involves the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce a bromine atom.
Formation of the acrylonitrile derivative: The bromophenyl intermediate is then reacted with an acrylonitrile derivative to form the desired product.
Industrial Production Methods
The industrial production of DG172 (dihydrochloride) follows similar synthetic routes but is scaled up to meet the demands of research institutions and pharmaceutical companies . The process involves optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DG172 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
DG172 (dihydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
GW501516: A PPARβ/δ agonist with high specificity and potency.
SR16832: A dual-site PPARγ inhibitor that also affects PPARβ/δ.
Indeglitazar: An orally available pan-agonist of PPAR subtypes alpha, delta, and gamma.
Uniqueness of DG172 (dihydrochloride)
DG172 (dihydrochloride) is unique due to its high binding affinity and potent inverse agonistic properties specific to PPARβ/δ . Unlike other compounds, it selectively inhibits the agonist-induced activity of PPARβ/δ and enhances transcriptional corepressor recruitment . This makes it a valuable tool for studying the functions and therapeutic potential of PPARβ/δ .
Properties
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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